molecular formula C21H15BrN2O B3696738 3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol CAS No. 5469-54-5

3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol

Cat. No.: B3696738
CAS No.: 5469-54-5
M. Wt: 391.3 g/mol
InChI Key: BPXCZMRQWJBOHC-UHFFFAOYSA-N
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Description

3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol is a complex organic compound that features a unique structure combining a bromophenyl group, a phenyl group, and an imidazole ring

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The specific conditions for this reaction include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structural Characteristics

3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol features a complex structure that includes:

  • An imidazole ring , which contributes to its biological activity.
  • A phenolic group , enhancing its reactivity and potential as a pharmacophore.
  • Substituents such as bromophenyl and phenyl groups that influence its chemical properties and interactions.

The molecular formula is C18H16BrN3OC_{18}H_{16}BrN_3O with a molecular weight of approximately 390.03678 g/mol.

Biological Activities

Research indicates that compounds containing imidazole rings often exhibit significant biological activities. The specific activities of this compound can be categorized into several areas:

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Studies have shown that modifications on the imidazole ring can enhance these effects, suggesting that this compound may serve as a potential antimicrobial agent.

Enzyme Inhibition

The compound's structure suggests it could interact with various enzymes. Molecular docking simulations can predict its binding affinity to target enzymes, which is crucial for drug development. Such studies help elucidate its mechanism of action.

Therapeutic Applications

Given its structural features and biological activities, this compound has potential applications in:

  • Cancer Therapy : Due to its ability to inhibit specific enzyme pathways involved in cancer progression.
  • Antifungal Agents : Its efficacy against fungal infections could be explored further.
  • Neurological Disorders : The compound's interaction with neurotransmitter systems may provide insights into treatments for conditions like depression or anxiety.

Case Studies

Several studies have investigated the applications of imidazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that imidazole derivatives showed varying degrees of activity against bacterial strains, indicating their potential as lead compounds in antibiotic development.
  • Cancer Cell Line Studies : Research involving the testing of related compounds on cancer cell lines revealed promising results in inhibiting cell growth, supporting further investigation into their mechanisms and therapeutic potential.
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with specific protein targets, aiding in the rational design of new drugs based on this scaffold.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol is unique due to its combination of a bromophenyl group, a phenyl group, and an imidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol is a complex organic compound notable for its unique structural features, including an imidazole ring and phenolic functionalities. The presence of bromine and phenyl groups suggests potential for diverse biological activities, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H15BrN2O\text{C}_{21}\text{H}_{15}\text{BrN}_2\text{O}

This compound has a molecular weight of approximately 390.03678 g/mol, and its complexity rating is 420. The imidazole ring is known for its ability to participate in various biochemical interactions, which may contribute to the compound's biological activity.

Biological Activity Overview

Research into similar imidazole-containing compounds has shown a range of biological activities, including:

  • Antimicrobial Effects : Compounds featuring imidazole rings have been documented to possess significant antimicrobial properties. For instance, derivatives have demonstrated inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Certain imidazole derivatives have been investigated for their potential anticancer effects, influencing cell signaling pathways and gene expression.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructureNotable Features
4-Bromo-2-(1H-pyrazol-3-yl)phenolStructureStrong hydrogen bonding capabilities
4-NitrophenylimidazoleStructureSignificant antimicrobial properties
1H-Imidazo[4,5-b]pyridine derivativesStructureDiverse biological activities; kinase inhibitors

These comparisons highlight how variations in structural components can influence biological activity, suggesting that the unique combination of functional groups in this compound may yield distinct therapeutic applications.

Case Studies

While specific case studies on this compound are scarce, related research provides insights into potential applications:

  • Antimicrobial Evaluation : In vitro studies on similar imidazole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic strains. These findings suggest that derivatives like this compound could be evaluated for similar antimicrobial efficacy .
  • Cellular Effects : Research indicates that compounds with imidazole rings can significantly influence cellular metabolism and gene expression. Further investigations into the specific effects of our compound on these pathways are warranted.

Properties

IUPAC Name

3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O/c22-17-11-9-15(10-12-17)20-19(14-5-2-1-3-6-14)23-21(24-20)16-7-4-8-18(25)13-16/h1-13,25H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXCZMRQWJBOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361937
Record name 3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5469-54-5
Record name 3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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